Product packaging for Acetonyl triphenylphosphonium bromide(Cat. No.:CAS No. 2236-01-3)

Acetonyl triphenylphosphonium bromide

Cat. No.: B1584625
CAS No.: 2236-01-3
M. Wt: 399.3 g/mol
InChI Key: KZBWHCFTAAHIJJ-UHFFFAOYSA-M
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Description

Historical Context and Discovery of Phosphonium (B103445) Salts in Organic Synthesis

The journey of phosphonium salts in organic synthesis is intrinsically linked to the groundbreaking work of German chemist Georg Wittig. In 1954, Wittig and his colleagues reported a novel reaction that would later bear his name. lumenlearning.comnumberanalytics.comrsc.orgwikipedia.org The Wittig reaction, a method for synthesizing alkenes from aldehydes or ketones, utilizes a phosphorus ylide, commonly known as a Wittig reagent. lumenlearning.comwikipedia.org This discovery was a monumental leap in synthetic chemistry, offering a method to form carbon-carbon double bonds with exceptional reliability and control over the double bond's location, a significant advantage over previous elimination reaction methods. lumenlearning.comrsc.org For this contribution, Georg Wittig was awarded the Nobel Prize in Chemistry in 1979. lumenlearning.comnumberanalytics.comnumberanalytics.com

The precursors to these vital ylides are phosphonium salts. rsc.orgwikipedia.org These salts are typically synthesized through the reaction of a phosphine (B1218219), such as the commercially available triphenylphosphine (B44618), with an alkyl halide. youtube.comorganic-chemistry.org This straightforward SN2 reaction produces a stable phosphonium salt, which can then be deprotonated by a strong base to generate the reactive ylide intermediate essential for the Wittig reaction. lumenlearning.comwikipedia.org The simplicity and efficiency of phosphonium salt formation have made them a cornerstone in the synthetic chemist's toolbox. youtube.com

Significance of Acetonyltriphenylphosphonium Bromide as a Versatile Reagent

Acetonyltriphenylphosphonium bromide, often abbreviated as ATPB, stands out as a particularly versatile member of the phosphonium salt family. organic-chemistry.orgvestachem.com Its utility extends beyond being a simple precursor for a Wittig reagent. Research has demonstrated that ATPB is an effective and multifaceted reagent in its own right, catalyzing a variety of important chemical transformations. organic-chemistry.orgcymitquimica.com

One of its primary roles is in acylation and acetylation reactions. organic-chemistry.orgcymitquimica.com ATPB has been shown to efficiently catalyze the conversion of a wide range of alcohols, phenols, thiols, and amines into their corresponding acetate (B1210297) derivatives. organic-chemistry.orglookchem.com This process is often conducted with acetic anhydride (B1165640) at room temperature, highlighting the mild conditions under which the reagent is effective. organic-chemistry.org Furthermore, ATPB facilitates the 1,1-diacylation of aldehydes. organic-chemistry.org Its versatility is also showcased in its ability to act as a catalyst for the protection and deprotection of alcohols, a critical step in the multi-step synthesis of complex organic molecules. researchgate.net The chemoselective nature of ATPB-catalyzed reactions, where it can act on one functional group while leaving others untouched, further underscores its significance. organic-chemistry.org

Overview of ATPB's Role in Modern Synthetic Strategies

In the context of modern synthetic chemistry, which increasingly emphasizes efficiency and environmental consciousness, Acetonyltriphenylphosphonium bromide offers several advantages. Its ability to catalyze reactions under solvent-free conditions aligns with the principles of green chemistry. organic-chemistry.org This approach minimizes waste and avoids the use of potentially hazardous solvents. rsc.org

ATPB's application in protecting group chemistry is a key strategy in the synthesis of complex natural products. researchgate.netnih.gov The ability to selectively protect and deprotect hydroxyl groups is fundamental when building intricate molecular architectures. researchgate.net For instance, ATPB and its polymer-supported analogues have been effectively used as catalysts for protecting alcohols as tetrahydropyranyl (THP), tetrahydrofuranyl (THF), and ethyl vinyl ethers, and for the subsequent cleavage of these ethers to regenerate the alcohol. researchgate.net

Moreover, the fundamental reactivity of the phosphonium salt structure continues to be explored in novel ways. For example, research into phosphonium salt-catalyzed azide-alkyne cycloaddition reactions points to new applications for reagents like ATPB. cymitquimica.com The development of catalytic Wittig reactions, where the phosphine is regenerated, is another area of active research aimed at improving the atom economy of these transformations. rsc.org As chemists devise new pathways to construct complex molecules for pharmaceuticals and materials science, the foundational role of versatile reagents like Acetonyltriphenylphosphonium bromide ensures its continued relevance in advanced synthetic strategies. numberanalytics.comvestachem.com

Interactive Data Table: Applications of Acetonyltriphenylphosphonium Bromide (ATPB)

Reaction TypeSubstratesConditionsKey Advantage
Acylation/AcetylationAlcohols, Phenols, Thiols, AminesAcetic anhydride, Room Temp.High yields, Mild conditions organic-chemistry.orglookchem.com
1,1-DiacylationAliphatic and Aromatic AldehydesReflux conditionsEfficient transformation organic-chemistry.org
Alcohol Protection1°, 2°, 3° Alcohols, PhenolsCatalytic amounts of ATPBEffective for acid-labile alcohols researchgate.net
Alcohol DeprotectionTHP, THF, and EE ethersCatalytic amounts of ATPBCleavage to corresponding alcohols researchgate.net
Azide-Alkyne Cycloaddition-CatalyticExpands synthetic utility cymitquimica.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H20BrOP B1584625 Acetonyl triphenylphosphonium bromide CAS No. 2236-01-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxopropyl(triphenyl)phosphanium;bromide
Source PubChem
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InChI

InChI=1S/C21H20OP.BrH/c1-18(22)17-23(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21;/h2-16H,17H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZBWHCFTAAHIJJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50945013
Record name (2-Oxopropyl)(triphenyl)phosphanium bromide
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Molecular Weight

399.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2236-01-3
Record name Phosphonium, (2-oxopropyl)triphenyl-, bromide (1:1)
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Record name Acetonyltriphenylphosphonium bromide
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Record name (2-Oxopropyl)(triphenyl)phosphanium bromide
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Record name Acetonyltriphenylphosphonium bromide
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Synthesis and Derivatization Methodologies of Acetonyltriphenylphosphonium Bromide

Classical Synthetic Routes to Acetonyltriphenylphosphonium Bromide

The traditional preparation of Acetonyltriphenylphosphonium bromide is rooted in the fundamental principles of nucleophilic substitution, providing reliable and well-documented pathways to this valuable reagent.

Synthesis from Triphenylphosphine (B44618) and Haloacetones

The reaction between triphenylphosphine and a haloacetone, such as chloroacetone (B47974) or bromoacetone, is a primary method for synthesizing the corresponding acetonyltriphenylphosphonium halide. Triphenylphosphine, a common reagent in organic synthesis, acts as a potent nucleophile due to the lone pair of electrons on the phosphorus atom. youtube.comacs.org This nucleophilicity allows it to readily attack the electrophilic carbon atom of the haloacetone that is bonded to the halogen. The general reaction is a straightforward SN2 displacement, where the phosphine (B1218219) attacks the α-carbon of the ketone, displacing the halide ion to form the stable phosphonium (B103445) salt. youtube.com

Preparation via Alkylation of Triphenylphosphine with Bromoacetone

A specific and highly efficient example of the aforementioned route is the alkylation of triphenylphosphine using bromoacetone. rsc.org This reaction is a classic SN2 process favored for its high yield and clean conversion. youtube.com The phosphorus atom in triphenylphosphine nucleophilically attacks the carbon atom attached to the bromine in bromoacetone. This single-step process results in the formation of a new carbon-phosphorus bond and the displacement of the bromide ion, which then becomes the counter-ion to the positively charged phosphonium cation. The reaction is typically conducted by heating the two reactants in a non-polar solvent. youtube.com

Interactive Table: Reaction Parameters for Classical Synthesis

ParameterDetailsSource
Reactants Triphenylphosphine, Bromoacetone youtube.comrsc.org
Reaction Type SN2 Alkylation youtube.com
Solvent Typically a non-polar solvent such as Toluene or Benzene youtube.com
Conditions Heating the mixture, followed by cooling to precipitate the product youtube.com
Product Acetonyltriphenylphosphonium bromide rsc.org

Polymer-Supported Analogues of Acetonyltriphenylphosphonium Bromide

To overcome challenges associated with the separation of reagents and byproducts in homogeneous reactions, polymer-supported versions of phosphonium salts have been developed. These solid-phase reagents offer significant practical advantages in synthetic workflows.

Synthesis of Poly-p-styryldiphenylacetonylphosphonium Bromide

The synthesis of a polymer-supported analogue, such as Poly-p-styryldiphenylacetonylphosphonium Bromide, involves immobilizing the phosphonium salt onto a polymer backbone. The process typically begins with a commercially available polymer like polystyrene. The polystyrene is first functionalized, for example, by lithiation followed by reaction with chlorodiphenylphosphine (B86185) to introduce diphenylphosphino groups onto the styrene (B11656) rings. In the final step, this functionalized polymer is treated with bromoacetone. The phosphine groups on the polymer chain react in the same manner as free triphenylphosphine, undergoing alkylation to form the desired polymer-bound acetonylphosphonium bromide salt.

Advantages of Polymer-Supported Catalysts in Organic Synthesis

The use of polymer-supported reagents and catalysts provides several key benefits that align with the principles of green and efficient chemistry. numberanalytics.comresearchgate.net

Simplified Purification: The primary advantage is the ease of separation. numberanalytics.comresearchgate.net Since the reagent is bound to a solid support, it can be removed from the reaction mixture by simple filtration, eliminating the need for complex chromatographic purification.

Improved Efficiency and Selectivity: Immobilization on a polymer matrix can enhance reaction rates and yields by increasing the local concentration of the catalytic species. numberanalytics.com It can also influence the selectivity of a reaction by creating a specific steric and electronic environment around the active site. numberanalytics.com

Reduced Waste and Toxicity: By allowing for the recovery and recycling of catalysts, waste generation is significantly decreased. numberanalytics.com Furthermore, immobilizing potentially toxic reagents on a solid support can reduce their exposure and impact on the environment. hilarispublisher.com

Novel Synthetic Approaches and Green Chemistry Considerations

Recent research has focused on developing more sustainable and efficient methods for the synthesis of phosphonium salts, moving away from traditional, often harsh, reaction conditions.

Modern synthetic strategies are increasingly guided by the principles of green chemistry, aiming to reduce environmental impact. For phosphonium salts, this includes the development of metal-free synthesis routes. For example, aryltriphenylphosphonium bromides have been synthesized by reacting triphenylphosphine with aryl bromides in refluxing phenol, avoiding the need for metal catalysts that are common in such coupling reactions. nih.gov

Another innovative approach is the use of photocatalysis. A photoactivated method for the late-stage synthesis of quaternary phosphonium salts from organothianthrenium salts and tertiary phosphines has been demonstrated. rsc.org This process utilizes light to drive the reaction, often under mild conditions, offering a green alternative to conventional heating and providing high yields and compatibility with a broad range of functional groups. rsc.org These methods represent a significant step towards more atom-economical, energy-efficient, and environmentally benign syntheses of phosphonium salts. rsc.org

Solvent-Free Synthesis Protocols

The drive towards greener and more efficient chemical processes has led to the development of solvent-free synthetic methods. One such approach for the synthesis of phosphonium salts is mechanochemistry, which involves the use of mechanical force, such as grinding or ball-milling, to induce chemical reactions.

Solvent-free synthesis of phosphonium salts can be achieved by the high-energy ball-milling of triphenylphosphine with a solid organic bromide. rsc.orgrsc.orgnih.gov This method is conducted at ambient temperature, eliminating the need for heating and the use of potentially hazardous organic solvents. rsc.orgrsc.orgnih.gov The reaction proceeds via a typical Sɴ2 mechanism where the nucleophilic phosphorus atom of triphenylphosphine attacks the electrophilic carbon bearing the bromine atom in bromoacetone.

The general reaction is as follows:

(C₆H₅)₃P + BrCH₂C(O)CH₃ → [(C₆H₅)₃PCH₂C(O)CH₃]⁺Br⁻

Research in the field of mechanochemical synthesis has demonstrated that this technique can be highly efficient and selective. google.com For instance, in the reaction of triphenylphosphine with 2-bromo-2-phenylacetophenone, the solvent-free mechanochemical method yields the thermodynamically favored C-phosphorylated product, whereas solution-based synthesis can lead to a mixture of C- and O-phosphorylated compounds. rsc.orgrsc.org This suggests that a similar selectivity and high yield could be expected for the synthesis of acetonyltriphenylphosphonium bromide from triphenylphosphine and bromoacetone.

Table 1: General Conditions for Solvent-Free Mechanochemical Synthesis of Phosphonium Salts

ParameterConditionReference
ReactantsTriphenylphosphine, Bromoacetone rsc.orgrsc.org
StoichiometryEquimolar amounts rsc.org
MethodHigh-energy ball-milling rsc.orgrsc.orgnih.gov
TemperatureAmbient rsc.orgrsc.orgnih.gov
SolventNone rsc.orgrsc.orgnih.govgoogle.com

Note: This table represents generalized conditions based on the synthesis of similar phosphonium salts, as specific data for acetonyltriphenylphosphonium bromide via this method is not extensively detailed in the cited literature.

Microwave-Assisted Synthesis of Phosphonium Salts

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. biomedres.us The synthesis of phosphonium salts, including those with keto-functionalities, can be significantly enhanced by microwave irradiation. researchgate.net

The synthesis of acetonyltriphenylphosphonium bromide via microwave irradiation would involve heating a mixture of triphenylphosphine and bromoacetone, typically in a suitable solvent or under solvent-free conditions. biomedres.usresearchgate.net Microwave energy directly couples with the polar molecules in the reaction mixture, leading to rapid and uniform heating. This can overcome the activation energy barrier for the quaternization reaction more efficiently than conventional heating.

Studies on the microwave-assisted synthesis of similar compounds, such as substituted-benzyltriphenylphosphonium bromides, have shown that reactions can be completed in as little as 30 minutes with excellent yields. biomedres.us For these syntheses, a temperature of around 60 °C and a power of 800 Watts have been found to be effective. biomedres.us While specific conditions for acetonyltriphenylphosphonium bromide are not detailed, these parameters provide a strong starting point for optimization. The use of a solvent like tetrahydrofuran (B95107) (THF) has been reported in some microwave-assisted phosphonium salt syntheses. biomedres.us However, solvent-free microwave-assisted reactions are also a possibility and are gaining traction for their environmental benefits. researchgate.net

Table 2: Representative Conditions for Microwave-Assisted Synthesis of Phosphonium Salts

ParameterConditionReference
ReactantsTriphenylphosphine, Bromoacetone biomedres.us
Solvent (optional)Tetrahydrofuran (THF) biomedres.us
Temperature~ 60 °C biomedres.us
Microwave Power~ 800 Watts biomedres.us
Reaction Time~ 30 minutes biomedres.us

Note: This table provides representative conditions based on the microwave-assisted synthesis of analogous phosphonium salts and should be considered as a guideline for the synthesis of acetonyltriphenylphosphonium bromide.

Catalytic Applications and Reaction Mechanisms of Acetonyltriphenylphosphonium Bromide

Role as an Acylation Catalyst

Acetonyltriphenylphosphonium bromide (ATPB) serves as a highly effective catalyst for the acylation of various nucleophiles using acetic anhydride (B1165640). organic-chemistry.org This method is noted for its efficiency, mild reaction conditions, and high yields. organic-chemistry.org

ATPB in catalytic amounts (typically 5 mol%) efficiently facilitates the conversion of a wide range of alcohols, phenols, thiols, and amines into their corresponding acetate (B1210297) derivatives. organic-chemistry.org The reactions are generally carried out at room temperature under solvent-free conditions, offering a significant advantage in terms of simplicity and environmental considerations. organic-chemistry.org Primary and secondary alcohols, as well as sterically hindered ones like menthol, undergo smooth acetylation in excellent yields. organic-chemistry.org Similarly, aromatic and aliphatic amines and thiols are readily acylated under these mild conditions. organic-chemistry.org

The table below summarizes the acetylation of various substrates using Acetonyltriphenylphosphonium bromide as a catalyst.

Table 1: ATPB-Catalyzed Acetylation of Various Substrates

Substrate Product Time (min) Yield (%)
Benzyl alcohol Benzyl acetate 10 95
4-Nitrobenzyl alcohol 4-Nitrobenzyl acetate 15 96
1-Octanol 1-Octyl acetate 10 94
Cyclohexanol Cyclohexyl acetate 20 92
Menthol Menthyl acetate 45 90
Phenol Phenyl acetate 10 95
Aniline Acetanilide 5 98
Benzylamine N-Benzylacetamide 5 96
Thiophenol S-Phenyl thioacetate 10 94
Benzyl mercaptan S-Benzyl thioacetate 10 95

Reactions were conducted at room temperature with 5 mol% of ATPB and acetic anhydride.

The general mechanism for nucleophilic acyl substitution, such as acetylation, typically proceeds through a two-step addition-elimination pathway. youtube.comlibretexts.org In the context of ATPB catalysis, the reaction is thought to be initiated by the activation of the acylating agent, acetic anhydride. The phosphonium (B103445) salt likely acts as a Lewis acid, coordinating to a carbonyl oxygen of the acetic anhydride. This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

The nucleophile (an alcohol, amine, or thiol) then attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.com In the subsequent step, this unstable intermediate collapses, reforming the carbonyl double bond and expelling the leaving group (acetate) to yield the final acylated product and acetic acid. youtube.com The catalyst, ATPB, is regenerated and can participate in further catalytic cycles.

A significant advantage of the ATPB-catalyzed acylation method is its high chemoselectivity. organic-chemistry.org The mild reaction conditions allow for the selective acylation of hydroxyl, amino, and thiol groups without affecting other sensitive functionalities. organic-chemistry.org For instance, the reaction demonstrates excellent selectivity for the acetylation of primary alcohols over secondary alcohols.

Applications in Protection and Deprotection Strategies

Acetonyltriphenylphosphonium bromide (ATPB) serves as an effective catalyst in the protection and deprotection of key functional groups in organic synthesis, namely carbonyls and alcohols. Its utility stems from its ability to facilitate these transformations under mild conditions, often with high selectivity.

Protection of Carbonyl Compounds as Acetals or Thioacetals

The protection of carbonyl groups, particularly aldehydes, is a crucial step in multi-step syntheses to prevent unwanted reactions. Acetonyltriphenylphosphonium bromide has been demonstrated to be an excellent and highly selective catalyst for the conversion of aldehydes into their corresponding acetals and thioacetals. tandfonline.comtandfonline.com This protection is vital as acetals and thioacetals are stable under various reaction conditions where aldehydes would otherwise react. nih.govkhanacademy.org

A significant advantage of ATPB is its chemoselectivity for aldehydes over ketones. While aldehydes are efficiently protected, ketones generally provide poor yields of the corresponding ketals under the same catalytic conditions. tandfonline.comtandfonline.com This selectivity allows for the preferential protection of aldehydes in molecules containing both functional groups. The reactions are typically carried out in the presence of a trialkyl orthoformate, such as triethyl orthoformate, and a catalytic amount of ATPB.

Table 1: ATPB-Catalyzed Acetalization of Various Aldehydes

Aldehyde Product Yield (%)
Benzaldehyde Benzaldehyde diethyl acetal 98
p-Chlorobenzaldehyde p-Chlorobenzaldehyde diethyl acetal 97
p-Nitrobenzaldehyde p-Nitrobenzaldehyde diethyl acetal 95
Cinnamaldehyde Cinnamaldehyde diethyl acetal 98

Data sourced from studies on the catalytic activity of Acetonyltriphenylphosphonium bromide. tandfonline.comtandfonline.com

Protection and Cleavage of Alcohols as Alkyl Vinyl Ethers (e.g., THP, THF, EE ethers)

Acetonyltriphenylphosphonium bromide and its polymer-supported analogues also function as efficient catalysts for both the protection and deprotection of alcohols. researchgate.net This dual catalytic role is particularly useful for introducing and removing acid-labile protecting groups like tetrahydropyranyl (THP), tetrahydrofuranyl (THF), and 1-ethoxyethyl (EE) ethers. researchgate.net These protecting groups are valued for their stability in the presence of strong bases, organometallic reagents, and hydrides. organic-chemistry.org

The catalytic process is applicable to a wide range of alcohols, including primary, secondary, and tertiary alcohols, as well as phenols and other acid-sensitive alcohols. researchgate.net The protection reaction involves treating the alcohol with a vinyl ether, such as 3,4-dihydro-2H-pyran (DHP) for THP protection, in the presence of a catalytic amount of ATPB. Conversely, the cleavage of these ethers to regenerate the alcohol is typically achieved through acid-catalyzed hydrolysis, a reaction also facilitated by ATPB in the presence of an alcohol like methanol. researchgate.netuwindsor.ca

Table 2: ATPB-Catalyzed Protection and Deprotection of Alcohols

Substrate Reaction Reagent Time (h) Yield (%)
Benzyl alcohol Protection (THP) DHP 0.5 98
Benzyl THP ether Deprotection Methanol 1.0 95
Cyclohexanol Protection (THP) DHP 0.5 97
Cyclohexyl THP ether Deprotection Methanol 1.0 96

Data reflects the efficiency of ATPB as a catalyst in these transformations. researchgate.net

Mechanistic Insights into Ether Formation and Cleavage

The mechanism for the formation and cleavage of alkyl vinyl ethers, such as THP ethers, is acid-catalyzed. total-synthesis.comyoutube.com Acetonyltriphenylphosphonium bromide functions as the acid catalyst in these transformations.

Ether Formation: In the protection of an alcohol with DHP, the first step involves the protonation of the double bond of the DHP ring by the acid catalyst (ATPB). youtube.comyoutube.com This generates a resonance-stabilized oxocarbenium ion intermediate. The alcohol, acting as a nucleophile, then attacks this electrophilic intermediate. total-synthesis.com Subsequent deprotonation of the resulting oxonium ion yields the stable THP ether and regenerates the catalyst. total-synthesis.com

Ether Cleavage: The deprotection process is essentially the reverse of the formation mechanism. masterorganicchemistry.com It is an acid-catalyzed hydrolysis. uwindsor.ca The ether oxygen of the THP group is protonated by the acid catalyst, making the THP group a good leaving group. youtube.com The departure of the alcohol is facilitated by the formation of the same resonance-stabilized oxocarbenium ion. In the presence of water or an alcohol like methanol, this cation is trapped to form a hemiacetal, which then equilibrates to the parent alcohol and other byproducts. youtube.com

Participation in Wittig-Type Reactions

Acetonyltriphenylphosphonium bromide is a precursor to a specific type of Wittig reagent known as a stabilized ylide. The Wittig reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds from carbonyl compounds. wikipedia.orglumenlearning.com

Stereochemical Outcomes (E/Z Selectivity) in Olefination

A critical aspect of the Wittig reaction is the stereochemistry of the resulting alkene, specifically the selectivity for the E (trans) or Z (cis) isomer. The stereochemical outcome is strongly influenced by the stability of the ylide. wikipedia.orgorganic-chemistry.org

For stabilized ylides, including acetonyltriphenylphosphorane, the Wittig reaction overwhelmingly favors the formation of the (E)-alkene. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org This high E-selectivity is attributed to the reversibility of the initial steps of the reaction mechanism. The reaction proceeds through a four-membered ring intermediate called an oxaphosphetane. libretexts.orgorganic-chemistry.org With stabilized ylides, the formation of this intermediate is reversible, allowing for equilibration to the more thermodynamically stable transition state. Steric interactions are minimized in the transition state that leads to the trans (or E) oxaphosphetane intermediate, which then decomposes to form the thermodynamically favored (E)-alkene and triphenylphosphine (B44618) oxide. youtube.com In contrast, non-stabilized ylides typically yield (Z)-alkenes because the initial, kinetically controlled cycloaddition is irreversible. organic-chemistry.orgyoutube.com

Table 3: Stereoselectivity in Wittig Reactions

Ylide Type R Group on Ylide Reactivity Predominant Alkene Isomer Mechanistic Control
Stabilized -C(O)R, -COOR, -CN Lower E (trans) Thermodynamic
Semi-stabilized Aryl, Vinyl Intermediate Mixture of E and Z Varies

This table provides a general overview of stereochemical outcomes in the Wittig reaction based on ylide stability. wikipedia.orgorganic-chemistry.orgresearchgate.net

Influence of Reaction Conditions on Wittig Olefination

The Wittig reaction involving acetonyltriphenylphosphonium bromide is fundamentally influenced by the nature of the corresponding phosphorus ylide. The acetonyl group (CH₂C(O)CH₃) is an electron-withdrawing group that stabilizes the negative charge on the adjacent carbon in the ylide through resonance. This classifies the ylide derived from acetonyltriphenylphosphonium bromide as a "stabilized ylide". commonorganicchemistry.comlibretexts.orgadichemistry.com This stabilization has profound effects on the reaction's conditions, reactivity, and stereochemical outcome.

Reactivity and Base Strength: Stabilized ylides are less reactive than their non-stabilized counterparts. commonorganicchemistry.comlibretexts.org Consequently, they react readily with aldehydes but often fail to react efficiently with sterically hindered ketones. libretexts.org The increased acidity of the α-proton in the phosphonium salt means that strong bases like n-butyllithium are not always necessary for ylide formation. Weaker and milder bases, such as sodium hydroxide (B78521), potassium carbonate, or even triethylamine, can be sufficient to deprotonate the phosphonium salt and generate the ylide in situ. commonorganicchemistry.comudel.edu

Stereoselectivity: A defining characteristic of Wittig reactions with stabilized ylides is their high selectivity for the (E)-alkene (trans isomer). adichemistry.comwikipedia.orgresearchgate.net This selectivity arises from the reversibility of the initial steps of the reaction mechanism. libretexts.orgadichemistry.com While non-stabilized ylides typically undergo rapid and irreversible formation of a syn-oxaphosphetane intermediate, leading to the (Z)-alkene under kinetic control, stabilized ylides exhibit a different pathway. adichemistry.comwikipedia.org The initial cycloaddition to form the oxaphosphetane is reversible, allowing for equilibration to the thermodynamically more stable anti-oxaphosphetane intermediate. adichemistry.com Subsequent decomposition of this more stable intermediate yields the (E)-alkene as the major product. libretexts.orgwikipedia.org

Solvent and Salt Effects: The choice of solvent and the presence of salts can also influence the reaction. For instance, lithium salts can have a significant effect on the stereochemical outcome of Wittig reactions, although under lithium-salt-free conditions, the reaction is generally under kinetic control. libretexts.orgwikipedia.org Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are commonly used. udel.eduwikipedia.org

The table below summarizes the key influences on the Wittig olefination using acetonyltriphenylphosphonium bromide.

Reaction ParameterInfluence on Reaction with Acetonyltriphenylphosphonium BromideOutcome
Ylide Type Stabilized by the adjacent carbonyl group.Lower reactivity than non-stabilized ylides.
Substrate Scope Reacts well with aldehydes, but poorly with sterically hindered ketones. libretexts.orgSelective for less hindered carbonyls.
Base Requirement Less stringent; weaker bases (e.g., K₂CO₃, NaOH) can be used.Milder reaction conditions are possible.
Stereochemistry Reversible oxaphosphetane formation allows equilibration to the more stable intermediate. adichemistry.comPredominantly forms the (E)-alkene. wikipedia.orgresearchgate.net
Salt Presence Lithium salts can alter the stereochemical course of the reaction. libretexts.orgCan potentially decrease (E)-selectivity if not controlled.

Applications in Olefin Synthesis

The primary application of acetonyltriphenylphosphonium bromide in olefin synthesis is the production of α,β-unsaturated ketones. organic-chemistry.orgjopir.in This specific Wittig reagent provides a reliable method for introducing an acetonylidene group (=CHCOCH₃) onto an aldehyde or ketone. The reaction effectively couples the carbonyl substrate with the three-carbon unit from the phosphonium salt, forming a new carbon-carbon double bond and elongating the carbon chain.

The general transformation can be depicted as follows:

An aldehyde or ketone reacts with the ylide generated from acetonyltriphenylphosphonium bromide to yield an α,β-unsaturated ketone and triphenylphosphine oxide.

This method is highly valuable for synthesizing a wide array of α,β-unsaturated ketones, which are important intermediates in organic synthesis and precursors for many biologically active molecules. The reaction is tolerant of various functional groups on the aldehyde or ketone substrate.

Below is a table illustrating the application of this reagent with different aldehydes to form the corresponding (E)-α,β-unsaturated ketones.

Aldehyde SubstrateResulting α,β-Unsaturated Ketone
Benzaldehyde(E)-4-Phenylbut-3-en-2-one
4-Chlorobenzaldehyde(E)-4-(4-Chlorophenyl)but-3-en-2-one
Cinnamaldehyde(E)-1-Phenylhexa-1,4-dien-3-one
Hexanal(E)-Non-3-en-2-one

Other Catalytic Transformations

Catalyst for Azide-Alkyne Cycloaddition Reactions

Acetonyltriphenylphosphonium bromide is not a known or reported catalyst for azide-alkyne cycloaddition reactions. This type of reaction, often referred to as "click chemistry," is a 1,3-dipolar cycloaddition that forms a 1,2,3-triazole ring. wikipedia.org The established and widely used catalysts for this transformation are metal-based.

The two main regioselective variants of this reaction are:

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common form, yielding 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgflinders.edu.au

Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC): This variant typically produces 1,5-disubstituted 1,2,3-triazoles. wikipedia.orgflinders.edu.au

The mechanisms of these reactions involve the activation of the alkyne by the metal catalyst, a process fundamentally different from the chemistry associated with phosphonium salts. wikipedia.org The literature on azide-alkyne cycloadditions consistently points to copper and ruthenium complexes as the catalysts of choice, with no indication of phosphonium salts serving this catalytic role. flinders.edu.aunih.govresearchgate.netresearchgate.net

Cyclotrimerization of Aldehydes

In contrast to its non-role in click chemistry, acetonyltriphenylphosphonium bromide (ATPB) has been identified as an effective catalyst for the cyclotrimerization of aliphatic aldehydes. researchgate.net This reaction typically proceeds under solvent-free conditions, providing a direct route to substituted cyclic compounds from simple aldehyde precursors. researchgate.net

The catalytic activity of ATPB extends to aldehydes that contain a variety of other functional groups, demonstrating the robustness and tolerance of this catalytic system. The ability to perform this transformation on functionalized substrates enhances its synthetic utility. researchgate.net

The table below lists functional groups that are tolerated in the ATPB-catalyzed cyclotrimerization of aldehydes. researchgate.net

Tolerated Functional Group
Olefin
Ether
Ester
Bromide
Azide
Diester

Advanced Mechanistic Studies and Theoretical Aspects

Kinetic Investigations of ATPB-Mediated Reactions

Several factors are known to influence the kinetics of Wittig reactions. The nature of the solvent can play a significant role. For instance, protic solvents can alter reaction rates, and the specific effects are dependent on the ylide involved. nih.gov The presence of lithium salts is another factor that can have a profound impact on the reaction kinetics and the stereochemical outcome. nih.govwikipedia.org This effect is often attributed to the stabilization of the betaine (B1666868) intermediate through coordination with the lithium cation. nih.gov In studies on the lithium salt concentration dependence, a hyperbolic relationship to the E/Z-isomer product ratios has been observed, suggesting a competition between solvent molecules and the lithium ions in solvating the reaction intermediates. nih.gov

While these general principles apply to stabilized ylides, specific kinetic data, such as rate constants and reaction orders for ATPB-mediated reactions, are not extensively documented in the literature. Such data would be invaluable for a more precise understanding and control of these reactions.

Computational Chemistry and DFT Studies on Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the complex reaction pathways of the Wittig reaction. nih.govcapes.gov.br These theoretical studies provide insights into the structures and energies of transition states and intermediates that are often difficult to observe experimentally.

For salt-free Wittig reactions involving stabilized ylides, DFT calculations have provided strong support for a concerted [2+2] cycloaddition mechanism, leading directly to the formation of an oxaphosphetane intermediate. wikipedia.orgnih.gov This contradicts the earlier proposed stepwise mechanism involving a betaine intermediate.

Analysis of Transition States and Intermediates

DFT calculations allow for the detailed analysis of the geometries of transition states (TS) and intermediates. For stabilized ylides, the geometry of the addition transition state is a key determinant of the reaction's stereoselectivity. nih.gov Unlike non-stabilized ylides where steric interactions primarily govern the transition state geometry, for stabilized ylides like the one from ATPB, dipole-dipole interactions between the ylide and the carbonyl compound play a crucial role in the addition transition state structures. nih.govnih.gov

The oxaphosphetane is the sole intermediate in the lithium-free Wittig reaction of stabilized ylides. wikipedia.org Computational models help in understanding the relative stabilities of the cis and trans oxaphosphetane intermediates, which ultimately dictates the E/Z selectivity of the resulting alkene.

Understanding Selectivity and Reactivity through Theoretical Models

Theoretical models have been instrumental in explaining the high E-selectivity observed in Wittig reactions of stabilized ylides. nih.govnih.gov The high E-selectivity is attributed to a strong dipole-dipole interaction in the transition state leading to the trans oxaphosphetane. nih.gov The alignment of the dipoles of the ylide and the aldehyde in the transition state minimizes electrostatic repulsion, favoring the pathway to the E-alkene.

The reactivity of the ylide is also influenced by its electronic structure. The presence of the acetyl group in the ylide derived from ATPB stabilizes the negative charge on the α-carbon through resonance, making it a "stabilized ylide." This stabilization reduces the ylide's nucleophilicity and reactivity compared to non-stabilized ylides. organic-chemistry.orgadichemistry.com Computational models can quantify these electronic effects and correlate them with the observed reactivity. The nature of the substituents on the phosphorus atom can also influence the dipole moment of the ylide and, consequently, the stereoselectivity of the reaction. nih.gov

Spectroscopic Characterization of Intermediates

The direct observation and characterization of fleeting intermediates are crucial for validating proposed reaction mechanisms. Various spectroscopic techniques are employed for this purpose.

NMR Spectroscopy in Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the intermediates in Wittig reactions, particularly for less reactive systems. wikipedia.org While the direct NMR observation of the oxaphosphetane intermediate from a stabilized ylide like that from ATPB is challenging due to its transient nature, NMR is extensively used to characterize the phosphonium (B103445) salt and the corresponding ylide.

The formation of the ylide from the phosphonium salt by deprotonation can be monitored by ³¹P NMR, where the phosphorus signal shifts significantly upon ylide formation. ¹H and ¹³C NMR provide detailed structural information about the ylide, confirming its formation and purity before the addition of the carbonyl reactant. In some cases, low-temperature NMR studies have enabled the characterization of oxaphosphetane intermediates from other types of ylides. researchgate.net

Table 1: Representative NMR Data for Phosphonium Ylides and Intermediates

Compound/IntermediateNucleusChemical Shift (ppm)Coupling Constants (Hz)Reference
Stabilized Phosphorus Ylide³¹PVaries- researchgate.net
Stabilized Phosphorus Ylide¹H (α-CH)VariesJ(P,H) researchgate.net
Stabilized Phosphorus Ylide¹³C (α-C)VariesJ(P,C) researchgate.net
Oxaphosphetane (from other ylides)³¹PVaries- researchgate.net

Note: Specific chemical shifts and coupling constants are highly dependent on the specific ylide structure, solvent, and temperature.

Infrared and Raman Spectroscopy for Reaction Monitoring

Infrared (IR) and Raman spectroscopy are valuable tools for real-time reaction monitoring, providing information about the changes in functional groups as a reaction progresses. nih.gov In the context of ATPB-mediated reactions, these techniques can, in principle, be used to follow the disappearance of the carbonyl stretching frequency of the aldehyde reactant and the appearance of new bands corresponding to the alkene product.

Time-resolved IR spectroscopy has been successfully used to study the dynamics of ylide solvation, which can influence reaction rates and selectivity. nih.gov This technique allows for the direct observation of ylide-solvent complexes. nih.gov For the Wittig reaction itself, in-situ Attenuated Total Reflectance (ATR)-FTIR spectroscopy can be employed to monitor the concentration profiles of reactants, intermediates, and products. The characteristic C=O stretching vibration of the ylide (around 1600-1650 cm⁻¹) and the aldehyde (around 1700 cm⁻¹) can be monitored.

Raman spectroscopy, being particularly sensitive to non-polar bonds, could potentially be used to probe the C=C bond formation in the alkene product and changes in the phosphorus environment. Resonance Raman spectroscopy has been demonstrated as a viable in-situ probe for monitoring other catalytic reactions involving metal complexes and could be adapted to study certain aspects of the Wittig reaction. rsc.org

Table 2: Key Vibrational Frequencies for Monitoring ATPB-Mediated Reactions

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Spectroscopic Technique
Aldehyde C=OStretch~1700IR, Raman
Ylide C=OStretch~1600-1650IR, Raman
Alkene C=CStretch~1650Raman
P-PhStretchVariesRaman

Functionalization and Derivatization of Acetonyltriphenylphosphonium Bromide Scaffolds

Modification of the Acetonyl Moiety

The acetonyl group of the molecule is a primary site for functionalization, which in turn significantly influences the properties of the corresponding phosphonium (B103445) ylide.

The introduction of various substituent groups onto the acetonyl moiety can dramatically alter the chemical behavior of the resulting phosphonium salt and its corresponding ylide. The reactivity of the phosphonium ylide is primarily dependent on the substituents at the ylidic carbon atom. e-bookshelf.de

Electron-withdrawing groups (EWGs), such as carbonyl or cyano groups, attached to the α-carbon of the acetonyl group increase the acidity of the protons on that carbon. youtube.com This increased acidity facilitates the deprotonation of the phosphonium salt to form the ylide, often allowing for the use of weaker bases like sodium hydroxide (B78521) or alkoxides. youtube.com For instance, (formylmethyl)triphenylphosphonium chloride can be reacted with aromatic amines to create modified ylide precursors. beilstein-journals.org

Conversely, the introduction of electron-donating groups (EDGs) on the acetonyl moiety would be expected to decrease the acidity of the α-protons, thus requiring stronger bases for ylide formation. The presence of EDGs would also increase the nucleophilicity and reactivity of the resulting ylide.

The stability and reactivity of the phosphonium ylide are directly influenced by the electronic nature of the substituents on the acetonyl group. This has significant implications for its use in olefination reactions, such as the Wittig reaction.

Ylides bearing electron-withdrawing groups are referred to as "stabilized ylides." masterorganicchemistry.com These ylides are less basic and less reactive than their non-stabilized counterparts. masterorganicchemistry.comlibretexts.org The reduced reactivity means they often fail to react with less reactive carbonyl compounds like ketones. libretexts.org A key characteristic of stabilized ylides is their tendency to produce (E)-alkenes with high selectivity in the Wittig reaction. masterorganicchemistry.comlibretexts.org

In contrast, ylides with alkyl or hydrogen substituents on the α-carbon are known as "non-stabilized" or "unstabilized" ylides. These are highly reactive and will react with a broader range of aldehydes and ketones. libretexts.org Unstabilized ylides typically lead to the formation of (Z)-alkenes with moderate to high selectivity. libretexts.org Semi-stabilized ylides, for example, those with an aryl substituent, often result in poor (E)/(Z) selectivity.

The electronic structure of phosphonium ylides is best described as a resonance hybrid, primarily between a zwitterionic "ylide" form (Ph₃P⁺–C⁻HR) and a double-bonded "ylene" form (Ph₃P=CHR). wikipedia.orgnih.gov The actual structure is predominantly the zwitterionic form. wikipedia.org The reactivity is not only affected by the substituents on the carbon but also by those on the phosphorus atom; electron-donating groups on the phosphorus atom tend to decrease the ylide's reactivity. msudenver.edu

Table 1: Influence of Substituents on Acetonylphosphonium Ylide Properties

Substituent on Acetonyl Moiety Ylide Type Stability Reactivity Predominant Alkene Isomer
Electron-Withdrawing Group (e.g., -COR, -CN) Stabilized High Low (E)-alkene
Alkyl or Hydrogen Non-stabilized Low High (Z)-alkene
Aryl Semi-stabilized Moderate Moderate Mixture of (E) and (Z)

Variations of the Triphenylphosphine (B44618) Moiety

Modifications to the triphenylphosphine portion of acetonyltriphenylphosphonium bromide offer another strategy to tune its properties, particularly for catalytic applications.

A significant advancement in the use of phosphonium salts has been the development of polymer-supported analogues. By immobilizing the triphenylphosphine group on a solid polymer support, the resulting phosphonium salt catalyst can be easily separated from the reaction mixture by simple filtration.

For example, a polymer-supported version of acetonyltriphenylphosphonium bromide (PATPB) has been shown to be an excellent and selective catalyst for the protection of aldehydes as acetals or thioacetals. nih.govchemscene.com A key advantage of PATPB is its recyclability. It has been demonstrated that the catalyst can be recovered and reused multiple times with only a slight decrease in catalytic activity. chemscene.com The chemical yields of reactions using polymer-bound phosphonium salts can be influenced by the degree of crosslinking in the polymer, with 2% crosslinked polymers sometimes providing higher yields than more highly crosslinked versions.

Replacing the phenyl groups on the phosphorus atom with other ligands can significantly impact the catalytic activity and selectivity of the resulting phosphonium salt. The electronic and steric properties of the phosphine (B1218219) ligand are crucial in this regard. tcichemicals.comsigmaaldrich.com

Electron-rich phosphine ligands, such as those with alkyl groups instead of phenyl groups, increase the electron density on the phosphorus atom. tcichemicals.com This, in turn, increases the reactivity of the corresponding ylide by stabilizing the positive charge on the phosphorus in the zwitterionic resonance form. e-bookshelf.de Bulky phosphine ligands can also influence the outcome of catalytic reactions by controlling access to the catalytic center. tcichemicals.com

Ylide-functionalized phosphines represent a novel class of ligands that exhibit exceptionally strong electron-donating properties, even surpassing those of commonly used phosphines and N-heterocyclic carbenes (NHCs). nih.gov These ligands can be fine-tuned by altering the substituents on the ylidic carbon, allowing for precise control over the electronic and steric properties of the resulting catalyst. nih.gov The application of these ylide-functionalized phosphine ligands in gold-catalyzed reactions has demonstrated their potential for high efficiency at low catalyst loadings under mild conditions. nih.gov

Conjugation with Bioactive Molecules

The conjugation of acetonyltriphenylphosphonium bromide and related phosphonium salts to bioactive molecules is an emerging area of research with potential applications in drug delivery and therapy. The inherent biological activity of some phosphonium salts makes them attractive candidates for such applications.

Phosphonium salts, as lipophilic cations, have been shown to exhibit biological activity, including significant cytotoxicity toward cancer cells. nih.gov For instance, certain alkyltriphenylphosphonium halides have demonstrated greater potency against HeLa and K562 cancer cells than the established chemotherapy drug cisplatin. nih.gov Dicationic bis(triphenylphosphonium) salts have also been noted for their antibacterial properties. nih.gov

The chemical modification of phosphonium salts to include reactive functional groups allows for their conjugation to biomolecules. For example, phosphonium salts can be functionalized with amino groups, which can then be used for further coupling reactions. rsc.orgresearchgate.net The process of bioconjugation typically involves the reaction of a specific functional group on the phosphonium salt with a complementary group on a biomolecule, such as a primary amine or a sulfhydryl group on a protein or peptide. thermofisher.com While direct conjugation examples with acetonyltriphenylphosphonium bromide are not extensively documented, the principles of bioconjugation chemistry provide a clear pathway for its attachment to bioactive molecules. nih.gov Carbonyl-stabilized phosphonium ylides have also been used in the synthesis of 1,2,3-triazoles, a reaction that can be applied to bioconjugation. acs.org

Synthesis of Mitochondria-Targeted Triphenylphosphonium Conjugates

The core principle behind creating mitochondria-targeted agents from acetonyltriphenylphosphonium bromide lies in the chemical modification of its acetyl group. This functional handle provides a reactive site for the attachment of various linkers and, subsequently, bioactive molecules. A prevalent strategy involves the Wittig reaction, where the phosphonium salt is first converted into a phosphonium ylide. This ylide can then react with an aldehyde or ketone to form an alkene, effectively elongating the carbon chain and introducing new functionalities. wikipedia.orgorganic-chemistry.org

For instance, the ylide generated from acetonyltriphenylphosphonium bromide can undergo a Wittig reaction with a variety of aldehydes to synthesize α,β-unsaturated ketones. researchgate.net These resulting structures are not only valuable synthetic intermediates but some, like certain chalcones, have been shown to possess inherent mitochondrial targeting properties and cytotoxic effects on cancer cells. nih.gov

Another key synthetic approach is the Knoevenagel condensation. While not directly involving the ylide, this reaction can be used to functionalize molecules that are later attached to the TPP moiety. For example, a bioactive molecule can be modified via Knoevenagel condensation to introduce a reactive group suitable for conjugation with a TPP-containing linker. nih.gov

The synthesis of these conjugates often involves a modular approach, comprising the TPP targeting group, a linker, and the cargo molecule. The assembly can be achieved through various conjugation chemistries, including amide bond formation, esterification, and "click chemistry," which offers high efficiency and biocompatibility. nih.govnih.gov

Strategies for Linker Design and Attachment

Common Linker Strategies:

Alkyl Chains: Simple alkyl chains of varying lengths are frequently employed as linkers. The length of the chain can be optimized to balance hydrophobicity, which is crucial for membrane permeation, and solubility.

Polyethylene (B3416737) Glycol (PEG) Linkers: To enhance the water solubility of the conjugate, polyethylene glycol (PEG) linkers are often incorporated. This is particularly important for less soluble cargo molecules.

Cleavable Linkers: For therapeutic applications where the release of the free drug is necessary, cleavable linkers are designed. These linkers are stable in the bloodstream but are cleaved by specific enzymes or the chemical environment within the mitochondria. Examples include ester bonds, which can be hydrolyzed by mitochondrial esterases, and disulfide bonds, which are reduced in the mitochondrial matrix.

Peptide-Based Linkers: Peptides can serve as versatile linkers, offering precise control over length and chemical functionality. They can be synthesized to include specific cleavage sites for mitochondrial proteases. nih.govresearchgate.net

The attachment of these linkers to the acetonyltriphenylphosphonium bromide scaffold typically occurs after initial functionalization of the acetyl group. For example, a Wittig reaction might be used to introduce a terminal carboxylic acid or amine group, which can then be coupled to a linker using standard peptide coupling reagents or other bioconjugation techniques. researchgate.net

Interactive Data Table: Linker Characteristics in Mitochondria-Targeted Conjugates

Linker TypeKey FeatureCommon Attachment ChemistryExample Application
Alkyl ChainTunable lipophilicityAmide bond, Ether linkageDelivery of small molecule antioxidants
Polyethylene Glycol (PEG)Increased hydrophilicityClick chemistry, Amide bondSolubilizing hydrophobic drugs
Ester-basedCleavable by esterasesEsterificationProdrug delivery
Peptide-basedSpecific cleavage sitesSolid-phase peptide synthesisTargeted release of cytotoxic peptides

The choice of linker and attachment strategy is ultimately dictated by the specific properties of the bioactive cargo and the desired biological activity of the final conjugate. Careful consideration of these factors is paramount in the successful design and synthesis of effective mitochondria-targeted agents derived from acetonyltriphenylphosphonium bromide.

Applications of Acetonyltriphenylphosphonium Bromide Derivatives in Specialized Organic Synthesis

Synthesis of Complex Natural Products and Pharmaceuticals

The construction of complex molecular architectures found in natural products and pharmaceuticals often relies on robust and selective chemical reactions. Phosphonium (B103445) salts, particularly as precursors to Wittig reagents, are instrumental in this regard.

The industrial synthesis of several vitamins leverages the carbon-carbon bond-forming power of the Wittig reaction, for which phosphonium salts are key precursors. mcmaster.ca The synthesis of Vitamin A acetate (B1210297), for instance, was the first industrial application of this reaction. mcmaster.ca

One of the most prominent industrial routes to Vitamin A, developed by BASF, is a C15 + C5 strategy. durham.ac.uk This method involves the reaction of a C15 phosphonium salt with a C5 aldehyde component (β-formylcrotyl acetate) to construct the full carbon skeleton of Vitamin A. durham.ac.uk The C15 phosphonium salt, such as [2-(β-ionylidene)ethyl]triphenylphosphonium bromide, is prepared from vinyl-β-ionol. mdpi.comgoogle.com This synthesis pathway highlights the critical role of triphenylphosphonium bromide derivatives in assembling the polyene chain of carotenoids. capes.gov.brgoogle.com

Furthermore, triphenylphosphonium cations have been strategically incorporated into the structure of other vitamins to modify their biological activity. For example, a series of mitochondria-targeted Vitamin E derivatives has been prepared by attaching a lipophilic triphenylphosphonium cation to the antioxidant chroman moiety of Vitamin E via an alkyl linker. nih.govnih.gov This modification aims to deliver the antioxidant properties of Vitamin E directly to the mitochondria. The synthesis involves creating a phosphonium salt on an alkyl chain attached to the vitamin's core structure. nih.gov

While the broader class of triphenylphosphonium salts is integral to vitamin synthesis, the specific, large-scale application of acetonyltriphenylphosphonium bromide itself is less documented in prominent industrial routes compared to tailored C15 phosphonium salts. mcmaster.cadurham.ac.uk

The synthesis of pharmaceutical intermediates often requires the use of protecting groups to mask reactive functional groups. Acetonyltriphenylphosphonium bromide (ATPB) has been identified as an effective and mild catalyst for the protection and deprotection of alcohols, a common step in pharmaceutical synthesis.

Research has shown that ATPB and its polymer-supported analogues can efficiently catalyze the protection of primary, secondary, and tertiary alcohols as tetrahydropyranyl (THP), tetrahydrofuranyl (THF), and ethoxyethyl (EE) ethers. These reactions are crucial for creating stable intermediates during multi-step syntheses. The same catalysts are also effective for the subsequent deprotection, regenerating the original alcohol under mild conditions. This catalytic activity is valuable for the synthesis of acid-labile compounds, which are common in pharmaceutical development.

Table 1: Catalytic Protection of Alcohols using Acetonyltriphenylphosphonium Bromide (ATPB)

Substrate Alcohol Type Protecting Group Catalyst Key Finding
Primary, Secondary, Tertiary THP, THF, EE ethers ATPB Effective catalyst for both protection and deprotection.
Phenols, Acid-Labile Alcohols THP, THF, EE ethers ATPB Mild conditions suitable for sensitive substrates.

Phosphonium salts are fundamental building blocks in the total synthesis of a wide array of bioactive compounds. researchgate.net They are not only used as Wittig reagent precursors but also as versatile intermediates for constructing complex heterocyclic and carbocyclic scaffolds. researchgate.net

A notable example is the synthesis of novel antibacterial agents based on pyridoxine (B80251) (Vitamin B6). nih.gov In this research, a series of 13 phosphonium salts derived from pyridoxine were synthesized and tested for their activity against clinically relevant bacterial strains. nih.gov The study found that the compounds exhibited significant, structure-dependent activity against Gram-positive bacteria, including Staphylococcus aureus and Staphylococcus epidermidis. nih.gov The most effective compound, 5,6-bis[triphenylphosphonio(methyl)]-2,2,8-trimethyl-4H- mcmaster.cacapes.gov.brdioxino[4,5-c]pyridine dichloride, demonstrated a minimum inhibitory concentration (MIC) of 5 μg/mL. nih.gov This work showcases how the phosphonium salt moiety can be incorporated into a known bioactive structure to generate new therapeutic potential.

Materials Science and Polymer Chemistry

The reactivity and structural features of acetonyltriphenylphosphonium bromide and related phosphine (B1218219) compounds have been harnessed in materials science, particularly in the fields of catalysis and polymer modification.

Phosphine derivatives and phosphonium salts serve as potent catalysts or catalyst ligands in various polymerization reactions. Half-metallocene zirconium complexes featuring phenylphosphine (B1580520) ligands have been synthesized and shown to be highly efficient catalysts for ethylene (B1197577) polymerization. nih.gov By tuning the catalyst structure and reaction conditions, these complexes can achieve exceptionally high activity, producing large quantities of polyethylene (B3416737) per mole of catalyst. nih.gov One such complex demonstrated an activity of 58,000 kg molZr⁻¹ h⁻¹ at 100 °C and was also effective in copolymerizing ethylene with other monomers like norbornene and 1-hexene. nih.gov

Additionally, synthetic polymers containing triphenylphosphine (B44618) units have been developed as tunable catalysts. A novel triphenylphosphine acrylamide (B121943) monomer was copolymerized to create a panel of polymeric catalysts for the Suzuki-Miyaura cross-coupling reaction. By systematically varying polymer properties such as molecular weight and comonomer identity, the reaction rates and solvent compatibility could be precisely controlled, even enabling the reaction to proceed efficiently in aqueous media.

Acetonyltriphenylphosphonium bromide itself acts as an efficient catalyst for the formation of acetals and thioacetals from aldehydes. mcmaster.ca This reaction, which is a form of protection for carbonyl groups, demonstrates the catalytic utility of the phosphonium salt in promoting condensation reactions that are relevant to polymer synthesis and modification. mcmaster.ca

Table 2: Phosphine and Phosphonium-Based Catalysts in Polymerization

Catalyst System Reaction Type Monomers Key Performance Metric
Half-metallocene zirconium with phenylphosphine ligands Ethylene Homopolymerization Ethylene Activity of 58,000 kg molZr⁻¹ h⁻¹ at 100 °C. nih.gov
Half-metallocene zirconium with phenylphosphine ligands Ethylene Copolymerization Ethylene, Norbornene, 1-hexene High comonomer incorporation rates (up to 56.2% for norbornene). nih.gov
Triphenylphosphine-containing polymers Suzuki-Miyaura Cross-Coupling Aryl halides, boronic acids Tunable reaction rates and compatibility with aqueous solvents.

Incorporating specific functional groups into polymer chains is a primary method for modifying their physical and chemical properties. Brominated polymers can serve as versatile intermediates for such modifications through nucleophilic substitution reactions.

In one study, brominated polyethylene was used as a backbone for grafting new functional groups onto the polymer. The bromine atoms on the polyethylene chain were substituted by reacting the polymer with 4-amino-2,2,6,6-tetramethylpiperidine. This process successfully grafted hindered amine stabilizer (HAS) groups onto the polymer, creating a new material with enhanced stability against photo- and thermo-oxidation. This example illustrates how a bromide group on a polymer, analogous to the bromide in acetonyltriphenylphosphonium bromide, can serve as a reactive handle for chemical modification to impart desired properties like thermal stability to the final material.

Comparative Studies with Other Phosphonium Salts and Catalysts

Comparison with Other Triphenylphosphonium Bromides (e.g., Alkyl, Benzyl, Carboxyalkyl)

The reactivity and utility of a triphenylphosphonium salt in the Wittig reaction are fundamentally dictated by the nature of the substituent attached to the phosphorus atom. This substituent influences the stability of the corresponding ylide, which in turn governs its reactivity and the stereochemical outcome of the olefination. ATPB, with its acetonyl group, is a precursor to a "stabilized" ylide, a classification that places it in a distinct category compared to salts with simple alkyl, benzyl, or carboxyalkyl groups.

The ylide generated from Acetonyltriphenylphosphonium bromide is classified as a stabilized ylide. The presence of the electron-withdrawing carbonyl group delocalizes the negative charge on the α-carbon, rendering the ylide less nucleophilic and less basic than its non-stabilized counterparts. This stabilization has profound effects on both reactivity and stereoselectivity.

Reactivity: Stabilized ylides, such as that from ATPB, are significantly less reactive than non-stabilized ylides (derived from alkyltriphenylphosphonium salts like methyl- or ethyltriphenylphosphonium bromide) and semi-stabilized ylides (from benzyltriphenylphosphonium bromide). Consequently, they react readily with aldehydes but often struggle with less reactive ketones, particularly those that are sterically hindered. Non-stabilized ylides are much more reactive and can olefinate a wider range of ketones.

Selectivity: The key difference lies in the stereochemical outcome of the Wittig reaction. The reaction involving stabilized ylides is generally thermodynamically controlled, leading predominantly to the formation of (E)-alkenes. In contrast, reactions with non-stabilized ylides are typically under kinetic control, favoring the formation of (Z)-alkenes. Semi-stabilized ylides, derived from benzyltriphenylphosphonium bromide, often yield poor selectivity, producing mixtures of (E) and (Z)-isomers. Carboxyalkyl triphenylphosphonium salts, which also form stabilized ylides, similarly tend to produce (E)-alkenes.

Table 1: Comparison of Reactivity and Selectivity of Triphenylphosphonium Bromides

Phosphonium (B103445) Salt TypeExample CompoundYlide ClassificationRelative ReactivityPredominant Alkene Stereochemistry
Acetonyl Acetonyltriphenylphosphonium bromideStabilizedModerate(E)-selective
Alkyl Methyltriphenylphosphonium bromideNon-stabilizedHigh(Z)-selective
Benzyl Benzyltriphenylphosphonium bromideSemi-stabilizedHighPoor selectivity (mixture of E/Z)
Carboxyalkyl (4-Carboxybutyl)triphenylphosphonium bromideStabilizedModerate(E)-selective

The differing reactivity and selectivity profiles of phosphonium salts define their synthetic utility and limitations.

Acetonyltriphenylphosphonium Bromide (ATPB): Its scope is primarily the (E)-selective synthesis of α,β-unsaturated ketones from aldehydes. The primary limitation is its reduced reactivity towards ketones and the potential for side reactions involving the ketone moiety within the reagent itself under certain conditions.

Alkyl Triphenylphosphonium Bromides: These reagents have a broad scope for the synthesis of (Z)-alkenes from both aldehydes and many ketones. Their high reactivity makes them workhorses in synthesis. However, their limitations include poor stereoselectivity with certain substrates and the requirement for strong, non-nucleophilic bases (e.g., n-butyllithium) for ylide generation, which can limit functional group compatibility.

Benzyl Triphenylphosphonium Bromide: This salt is useful for synthesizing stilbene and related aryl-substituted alkenes. Its main limitation is the general lack of stereocontrol, which can necessitate subsequent separation of isomers.

Carboxyalkyl Triphenylphosphonium Bromides: These are used to introduce an alkene with a terminal carboxylic acid chain, which is valuable in the synthesis of complex molecules like prostaglandins and fatty acid analogs. organicreactions.org Like ATPB, they are less reactive than non-stabilized ylides and are generally limited to reactions with aldehydes. The presence of the acidic proton on the carboxyl group also requires careful choice of base and reaction conditions.

Table 2: Scope and Limitations of Various Phosphonium Salts

Phosphonium Salt TypeTypical ScopeKey Limitations
Acetonyl (ATPB) (E)-α,β-unsaturated ketones from aldehydes.Poor reactivity with ketones; potential for self-condensation.
Alkyl (Z)-alkenes from aldehydes and ketones.Requires strong bases; may have functional group incompatibilities.
Benzyl Aryl-substituted alkenes.Often results in poor (E/Z) selectivity.
Carboxyalkyl Alkenes with terminal carboxylic acid functionality.Generally limited to aldehydes; acidic proton requires specific conditions.

Future Directions and Emerging Research Areas

Exploration of Novel Catalytic Activities

Beyond its traditional use in the Wittig reaction, ATPB is gaining recognition as a versatile organocatalyst. Researchers are actively investigating its ability to catalyze a range of organic transformations. For instance, ATPB has demonstrated efficacy as a catalyst in the Hantzsch synthesis of 1,4-dihydropyridines, offering a mild and reusable catalytic system. Furthermore, it has been successfully employed in the synthesis of pyran-annulated heterocyclic compounds through multicomponent reactions. Another area of exploration is its use as a phase-transfer catalyst, facilitating reactions between reactants in immiscible phases. The catalytic potential of ATPB also extends to azide-alkyne cycloaddition reactions. These emerging applications underscore a shift towards utilizing phosphonium (B103445) salts, including ATPB, as efficient and often metal-free catalysts in a variety of synthetic methodologies.

Table 1: Investigated Catalytic Applications of ATPB

Reaction Type Role of ATPB Key Advantages
Hantzsch Dihydropyridine Synthesis Catalyst Mild conditions, reusability.
Pyran-Annulated Heterocycle Synthesis Catalyst High yields, simple work-up.
Azide-Alkyne Cycloaddition Catalyst Catalytic activity.

Development of Asymmetric Syntheses Utilizing ATPB

The development of asymmetric syntheses to control the stereochemical outcome of reactions is a cornerstone of modern organic chemistry. While ATPB itself is achiral, a significant future direction involves its use in conjunction with chiral auxiliaries or catalysts to induce enantioselectivity. Research in this area is focused on creating chiral variants or derivatives of ATPB or employing it in catalytic systems where chirality is introduced by another component.

For example, the development of chiral P-N ligands for asymmetric catalysis has been an active area of research. The synthesis of enantiomerically enriched β-aminodiphenylphosphine oxides, which have potential as ligands in asymmetric catalysis, has been achieved from enamino(triphenyl)phosphonium salts, structures related to ATPB. Although direct asymmetric catalysis using ATPB is not yet a mainstream application, the principles of using chiral modifiers and creating chiral environments are being explored. The use of chiral lithium amides to create a chiral environment for reactions involving enolates demonstrates a strategy that could be adapted for reactions involving phosphonium ylides derived from ATPB. The overarching goal is to develop stereoselective transformations that provide access to valuable, enantioenriched molecules.

Integration with Flow Chemistry and Microfluidic Systems

The integration of chemical synthesis with continuous-flow processing and microfluidic systems represents a paradigm shift in chemical manufacturing, offering enhanced safety, efficiency, and scalability. psu.edu The application of organocatalysis within these systems is a particularly synergistic combination. nih.gov Future research will undoubtedly focus on adapting reactions involving ATPB, both as a reagent and a catalyst, to these advanced platforms.

Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and selectivities. For reactions utilizing ATPB, this could translate to more efficient ylide generation and subsequent reactions, as well as better management of reaction exotherms. The use of packed-bed reactors containing immobilized ATPB or a catalyst for an ATPB-mediated reaction could allow for continuous production with simplified product purification. Microfluidic systems, with their high surface-area-to-volume ratios, offer even greater control over heat and mass transfer, making them ideal for optimizing reaction conditions and for high-throughput screening of new reactions involving ATPB.

Computational Design of Next-Generation ATPB Analogues

Computational chemistry has become an indispensable tool for understanding reaction mechanisms and for the rational design of new molecules with tailored properties. In the context of ATPB, computational studies, such as those employing quantum chemical calculations, can provide deep insights into the mechanism of the Wittig reaction and other transformations where ATPB is involved. This understanding is crucial for the design of next-generation analogues of ATPB with enhanced reactivity, selectivity, or stability.

By modeling the transition states and intermediates of reactions involving the ylide derived from ATPB, researchers can predict how modifications to the triphenylphosphine (B44618) or acetonyl fragments will impact the reagent's performance. For example, the electronic and steric properties of the phenyl groups can be systematically varied in silico to design phosphonium salts that lead to higher E/Z selectivity in olefination reactions. Furthermore, computational methods can be used to screen potential new catalytic applications of ATPB and its analogues, accelerating the discovery of novel chemical transformations.

Sustainability and Environmental Impact of ATPB Synthesis and Use

In an era of increasing environmental awareness, the principles of green chemistry are becoming central to the development of new chemical processes. A key future direction for ATPB research is the evaluation and improvement of its environmental footprint. This includes developing greener synthetic routes to ATPB itself, as well as minimizing waste and environmental impact in the reactions where it is used.

The synthesis of ATPB typically involves the reaction of triphenylphosphine with bromoacetone. Research into greener alternatives might explore the use of more benign solvents, catalysts, and starting materials. A major consideration in the use of ATPB as a Wittig reagent is the generation of triphenylphosphine oxide as a stoichiometric byproduct. Future research will likely focus on developing catalytic Wittig-type reactions or efficient methods for the recovery and recycling of the phosphine (B1218219) oxide. The use of ATPB as a catalyst, rather than a stoichiometric reagent, is inherently more atom-economical and environmentally friendly. Furthermore, the investigation of phosphonium salts as ionic liquids (PILs) opens up possibilities for their use as recyclable reaction media, further enhancing the sustainability of processes involving these compounds.

Q & A

Q. What are the standard synthetic routes for preparing acetonyl triphenylphosphonium bromide, and how are intermediates characterized?

this compound is typically synthesized via nucleophilic substitution between 2-methoxyallyl bromide and triphenylphosphine under mild conditions (e.g., in methylene chloride at low temperatures). Key intermediates, such as conjugated adducts, are isolated and characterized using field desorption mass spectrometry (FDMS), chemical ionization mass spectrometry (CIMS), and NMR (¹H and ¹³C). For example, IR spectroscopy confirms terminal double bonds (~1630 cm⁻¹), while NMR resolves regioselectivity in adduct formation .

Q. How do functional groups influence the reactivity of this compound in organic synthesis?

Functional groups like aziridines or alkynes modify reactivity by altering electron density and steric effects. For instance, aziridines react with acetonyl derivatives to form heterocycles via [3+2] cycloadditions, while alkynes (e.g., phenylethynyl derivatives) undergo nucleophilic additions. The carboxybutyl group in analogs enhances solubility in polar solvents, facilitating Wittig reactions with aldehydes .

Q. What analytical methods are essential for confirming the purity and structure of this compound?

Purity is assessed via melting point analysis (194–196°C for analogs) and thin-layer chromatography (TLC). Structural confirmation relies on ¹H/¹³C NMR for proton environments and phosphorus coupling, FDMS for molecular ion peaks, and IR for functional groups. X-ray crystallography (e.g., triclinic P1 space group for benzyl derivatives) resolves stereochemical details .

Advanced Research Questions

Q. How do reaction conditions dictate regioselectivity in aziridine-acetonyl triphenylphosphonium bromide adduct formation?

Regioselectivity is temperature-dependent: low temperatures favor kinetic products (e.g., 3 in Scheme I), while heating promotes thermodynamic "conjugated" adducts (e.g., 4a–c). Solvent polarity (e.g., chloroform vs. acetonitrile) stabilizes transition states, with methylene chloride favoring direct adduct isolation. Competing pathways are monitored via time-resolved NMR .

Q. What mechanisms explain heterocycle formation from this compound and aziridines?

Hetero-Cope rearrangements drive the formation of pyrrolines (e.g., 14a) or azepines (e.g., 16). The aziridine ring strain facilitates ring-opening, followed by cyclization via intramolecular nucleophilic attack. Phosphonium ylides act as intermediates, with substituents (e.g., phenyl groups) stabilizing charge separation during rearrangement .

Q. How can solvent polarity and temperature optimize Wittig reaction outcomes using this reagent?

Polar aprotic solvents (e.g., DMF) enhance ylide formation, while non-polar solvents (e.g., toluene) favor alkene geometry control (cis/trans). Elevated temperatures (70–100°C) accelerate ylide generation but may promote side reactions like β-hydride elimination. Methodological optimization involves iterative solvent screening and Arrhenius plot analysis .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

Contradictions between calculated and observed NMR shifts arise from dynamic effects (e.g., rotational barriers). Variable-temperature NMR and 2D techniques (COSY, NOESY) clarify conformational equilibria. For mass spectrometry, high-resolution FDMS distinguishes isobaric ions, while isotopic labeling validates fragmentation pathways .

Q. How is stereochemical control achieved in heterocyclic syntheses using this reagent?

Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., BINAP ligands) induce enantioselectivity. For example, N-alkylation of 14a proceeds with >90% ee using chiral ammonium salts. Computational modeling (DFT) predicts transition-state geometries to guide ligand design .

Q. What role does mitochondrial targeting play in the biological activity of this compound analogs?

The triphenylphosphonium cation accumulates in mitochondria due to the membrane potential. Analogs like (4-carboxybutyl)triphenylphosphonium bromide disrupt mitochondrial electron transport, inducing apoptosis in cancer cells (e.g., HCT116 at 10 µM). Fluorescent tagging (e.g., MitoTracker) validates subcellular localization .

Q. How are multi-step syntheses optimized to improve yields of this compound derivatives?

Yield optimization involves stepwise quenching of intermediates (e.g., using TLC monitoring), protecting-group strategies (e.g., silyl ethers for hydroxyls), and solvent recycling. For example, continuous-flow systems reduce reaction times from hours to minutes for bromoalkyl intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.